molecular formula C6H6BrNOS B1511749 1-(2-Bromo-4-methylthiazol-5-YL)ethanone CAS No. 1093106-54-7

1-(2-Bromo-4-methylthiazol-5-YL)ethanone

Cat. No.: B1511749
CAS No.: 1093106-54-7
M. Wt: 220.09 g/mol
InChI Key: RZEIEXBCYWPGCZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylthiazol-5-yl)ethanone is a chemical compound with the molecular formula C6H6BrNOS. It is a brominated thiazole derivative, characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the thiazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(2-Bromo-4-methylthiazol-5-yl)ethanone has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate the effects of brominated thiazoles on biological systems.

  • Industry: The compound is used in the chemical industry for the synthesis of various chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone can be synthesized through several synthetic routes. The reaction conditions typically include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

1-(2-Bromo-4-methylthiazol-5-yl)ethanone can be compared with other similar compounds, such as 2-bromo-4-methylthiazole and 2-bromo-4-methylthiazol-5-ylmethanol. These compounds share structural similarities but differ in their functional groups and properties

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole

  • 2-Bromo-4-methylthiazol-5-ylmethanol

  • 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

This comprehensive overview provides a detailed understanding of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEIEXBCYWPGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735502
Record name 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093106-54-7
Record name 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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